Cas no 23773-30-0 (1-Bromo-4-(1-propynyl)benzene)

1-Bromo-4-(1-propynyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-4-prop-1-ynylbenzene

- 1-bromo-4-(prop-1-yn-1-yl)benzene

- SureCN1666787

- CTK0I7756

- AG-K-96770

- 1-bromo-4-(prop-1-ynyl)benzene

- 4-bromo-1-(1-propynyl)benzene

- 1-(4-bromophenyl)-propyne

- (4-bromophenyl)-1-propyne

- 1-bromo-4-prop-1-yn-1-ylbenzene

- Benzene, 1-bromo-4-(1-propynyl)-

- 1-(4-bromophenyl)-1-propyne

- 1-Bromo-4-(1-propyn-1-yl)-Benzene

- 1-Bromo-4-(1-propynyl)benzene

- AC1LB3AU

- 1-bromo-4-(1-propyn-1-yl)Benzene

- 23773-30-0

- DTXSID40341767

- 1-(1-propynyl)-4-bromo-benzene

- SCHEMBL1666787

- A18502

- 1-Bromo-4-(1-propynyl)benzene #

- 1-bromo-4-prop-1-ynyl-benzene

- DA-07807

-

- MDL: MFCD27947854

- インチ: InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3

- InChIKey: ZXEYXWFEAUAXQG-UHFFFAOYSA-N

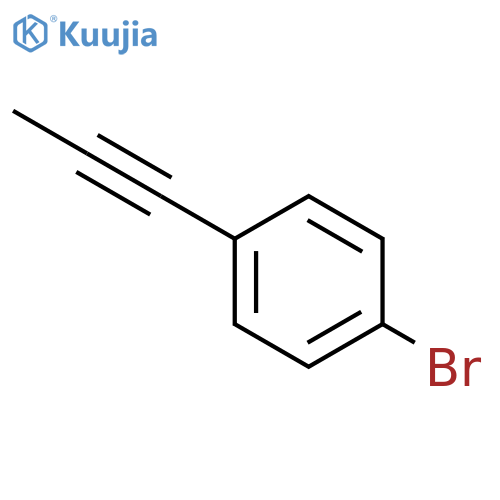

- ほほえんだ: CC#Cc1ccc(cc1)Br

計算された属性

- せいみつぶんしりょう: 193.97311g/mol

- どういたいしつりょう: 193.97311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 233.9±23.0 °C at 760 mmHg

- フラッシュポイント: 97.7±17.0 °C

- じょうきあつ: 0.1±0.4 mmHg at 25°C

1-Bromo-4-(1-propynyl)benzene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Bromo-4-(1-propynyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B446690-50mg |

1-Bromo-4-(1-propynyl)benzene |

23773-30-0 | 50mg |

$ 135.00 | 2022-06-07 | ||

| TRC | B446690-10mg |

1-Bromo-4-(1-propynyl)benzene |

23773-30-0 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B446690-100mg |

1-Bromo-4-(1-propynyl)benzene |

23773-30-0 | 100mg |

$ 210.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D100803-5g |

Benzene, 1-bromo-4-(1-propyn-1-yl)- |

23773-30-0 | 95% | 5g |

$685 | 2024-06-05 | |

| eNovation Chemicals LLC | D100803-5g |

Benzene, 1-bromo-4-(1-propyn-1-yl)- |

23773-30-0 | 95% | 5g |

$685 | 2025-02-20 | |

| eNovation Chemicals LLC | D100803-10g |

Benzene, 1-bromo-4-(1-propyn-1-yl)- |

23773-30-0 | 95% | 10g |

$1185 | 2025-02-27 | |

| eNovation Chemicals LLC | D100803-5g |

Benzene, 1-bromo-4-(1-propyn-1-yl)- |

23773-30-0 | 95% | 5g |

$685 | 2025-02-27 | |

| eNovation Chemicals LLC | D100803-10g |

Benzene, 1-bromo-4-(1-propyn-1-yl)- |

23773-30-0 | 95% | 10g |

$1185 | 2024-06-05 | |

| eNovation Chemicals LLC | D100803-10g |

Benzene, 1-bromo-4-(1-propyn-1-yl)- |

23773-30-0 | 95% | 10g |

$1185 | 2025-02-20 |

1-Bromo-4-(1-propynyl)benzene 関連文献

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

1-Bromo-4-(1-propynyl)benzeneに関する追加情報

Research Brief on 1-Bromo-4-(1-propynyl)benzene (CAS: 23773-30-0) in Chemical Biology and Pharmaceutical Applications

1-Bromo-4-(1-propynyl)benzene (CAS: 23773-30-0) is a versatile aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. This compound serves as a critical intermediate in the synthesis of complex molecules, particularly in the development of bioactive compounds and pharmaceutical agents. Recent studies have explored its applications in click chemistry, drug discovery, and materials science, highlighting its potential in advancing therapeutic innovations.

In the context of drug discovery, 1-Bromo-4-(1-propynyl)benzene has been utilized as a building block for the synthesis of targeted small molecules. Its bromine and alkyne functional groups enable efficient cross-coupling reactions, such as Sonogashira and Suzuki couplings, which are pivotal in constructing diverse molecular architectures. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel kinase inhibitors, showcasing its role in modulating protein-protein interactions and enzymatic activity.

Recent advancements in chemical biology have further leveraged 1-Bromo-4-(1-propynyl)benzene for bioorthogonal labeling and imaging applications. Researchers have employed its alkyne moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the selective tagging of biomolecules in live cells. This approach has been instrumental in tracking drug delivery and understanding cellular pathways, as reported in a 2024 Nature Chemical Biology publication.

The compound's utility extends to materials science, where it has been incorporated into the design of conjugated polymers and organic semiconductors. Its electron-withdrawing bromine group and π-conjugated system contribute to enhanced electronic properties, making it a candidate for optoelectronic devices. A recent ACS Applied Materials & Interfaces study highlighted its role in improving the efficiency of organic light-emitting diodes (OLEDs).

Despite its promising applications, challenges remain in optimizing the scalability and environmental impact of 1-Bromo-4-(1-propynyl)benzene synthesis. Green chemistry approaches, such as catalytic bromination and solvent-free reactions, are being explored to address these concerns. Future research directions may focus on expanding its use in targeted drug delivery systems and multifunctional nanomaterials.

In conclusion, 1-Bromo-4-(1-propynyl)benzene (CAS: 23773-30-0) represents a pivotal compound in modern chemical biology and pharmaceutical research. Its multifunctional reactivity and adaptability continue to drive innovations across multiple disciplines, underscoring its importance in the development of next-generation therapeutics and materials.

23773-30-0 (1-Bromo-4-(1-propynyl)benzene) 関連製品

- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)

- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)

- 116248-11-4(2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine)

- 98960-66-8([2-(propylthio)phenyl]amine hydrochloride)

- 1803783-36-9(Ethyl 6-cyano-3-ethyl-2-(trifluoromethyl)phenylacetate)

- 72224-26-1(BENZENEACETIC ACID, 4-(2-PROPENYLOXY)-, METHYL ESTER)

- 2229102-26-3(tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate)

- 6183-54-6(methyl cis-3-hydroxycyclohexane-1-carboxylate)

- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)

- 1609407-55-7((1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride)